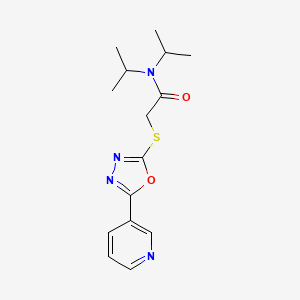![molecular formula C20H21N5OS B2548370 N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1396791-81-3](/img/structure/B2548370.png)
N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide" is a structurally complex molecule that appears to incorporate elements of indole, benzamide, and thiadiazole. These structural motifs are often found in compounds with a variety of biological activities, including anti-inflammatory and anticancer properties, as well as interactions with serotonergic receptors .
Synthesis Analysis
The synthesis of related compounds typically involves the coupling of different pharmacophoric elements. For instance, compounds with anti-inflammatory activity were synthesized by coupling 2-aminothiazole or 2-amino-2-thiazoline with acid chlorides of dimethylaminobenzoic acid . Another approach for synthesizing related compounds involved a three-component reaction using benzothiazole, ethyl bromocyanoacetate, and indole derivatives . These methods suggest that the synthesis of the compound might also involve multi-step reactions, possibly including the formation of an amide bond and the construction of the thiadiazole ring.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques such as infrared spectroscopy, 1H NMR, 13C NMR, and mass spectroscopy . In some cases, the structure has been further confirmed by single-crystal X-ray diffraction . These techniques would likely be employed to analyze the molecular structure of the compound , providing insights into its three-dimensional conformation and electronic properties.
Chemical Reactions Analysis
The chemical reactivity of similar compounds can be inferred from their functional groups. Benzamide derivatives have been shown to undergo reactions typical of amides, such as hydrolysis or nucleophilic acyl substitution. The indole moiety can participate in electrophilic substitution reactions, while the thiadiazole ring might be involved in nucleophilic substitution or redox reactions. The presence of a dimethylamino group could also influence the reactivity by providing electron-donating effects .
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are often characterized by their solubility, melting points, and stability. The presence of both polar (amide, dimethylamino) and nonpolar (indole, thiadiazole) regions in the molecule suggests that it might exhibit amphiphilic properties, potentially affecting its solubility in different solvents. The stability of the compound could be influenced by the presence of the thiadiazole ring, which is known to impart rigidity to the molecular structure .
Applications De Recherche Scientifique
Anticancer Applications
A study by Tiwari et al. (2017) detailed the synthesis and evaluation of anticancer activity of a series of novel compounds, including N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide derivatives. These compounds exhibited promising anticancer activity against various human cancer cell lines, such as melanoma, leukemia, cervical cancer, and breast cancer. The study also performed molecular docking and ADMET predictions to explore the mechanism of action and drug-like behavior of these compounds (Tiwari et al., 2017).
Corrosion Inhibition
In 2016, Hu et al. studied benzothiazole derivatives as corrosion inhibitors for carbon steel in acidic solutions. They found that these derivatives, including N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide, exhibited significant inhibition efficiencies against steel corrosion. The study provides insights into the adsorption mechanism of these inhibitors on metal surfaces (Hu et al., 2016).
Synthesis and Activity in Pharmaceutical Applications
Kumar et al. (2010) synthesized a series of 5-(3-indolyl)-2-substituted-1,3,4-thiadiazoles, including compounds similar to N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide. These compounds demonstrated significant cytotoxicity against multiple cancer cell lines, indicating potential applications in cancer treatment (Kumar et al., 2010).
Applications in Nonsteroidal Anti-Inflammatory Drugs
Research by Lynch et al. (2006) involved synthesizing and evaluating the activity of various N,N-dimethylamino)benzamide nonsteroidal anti-inflammatory drugs based on thiazole and thiazoline. This research contributes to understanding the therapeutic potential of N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide derivatives in anti-inflammatory applications (Lynch et al., 2006).
Propriétés
IUPAC Name |
N-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5OS/c1-24(2)19(15-12-25(3)18-7-5-4-6-14(15)18)11-21-20(26)13-8-9-16-17(10-13)23-27-22-16/h4-10,12,19H,11H2,1-3H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCCBHNPMMYHBPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CNC(=O)C3=CC4=NSN=C4C=C3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

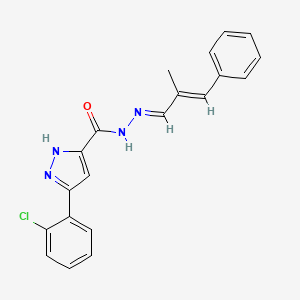
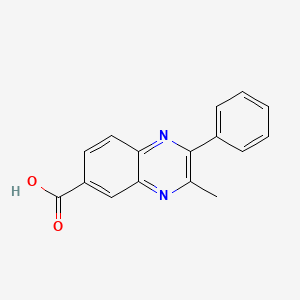
![N5-(3,4-dichlorophenyl)-4-hydroxy-N2,N2,3-trimethyl-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-2,5-dicarboxamide](/img/structure/B2548291.png)
![2-(2-(4-ethoxyphenyl)-2-oxoethyl)-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione](/img/structure/B2548293.png)
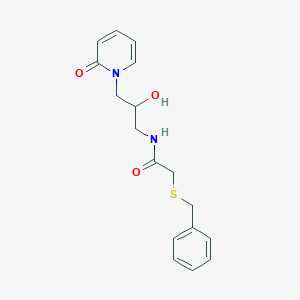
![N-(5-chloro-2-methoxyphenyl)-2-({6-[(3-fluorophenyl)sulfonyl]pyridazin-3-yl}thio)acetamide](/img/structure/B2548295.png)
![3-{4-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-oxobutyl}quinazoline-2,4(1H,3H)-dione](/img/structure/B2548298.png)
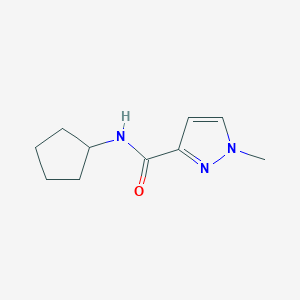

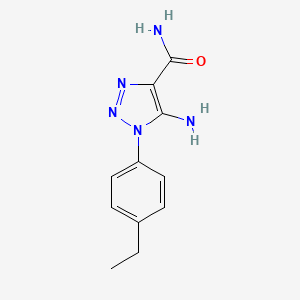
![2-(2,4-Dichlorophenoxy)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2548307.png)
![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(1,2,4,5-tetrahydronaphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2548308.png)
![N-[2-(Dimethylamino)-6-(dimethylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B2548309.png)
